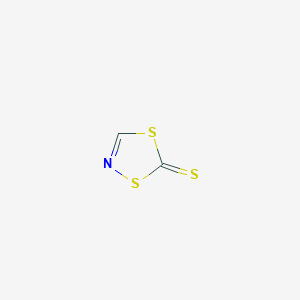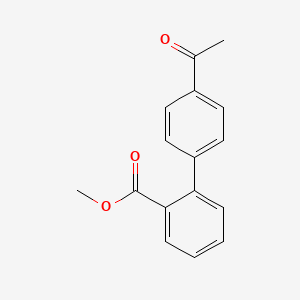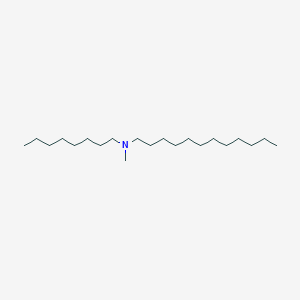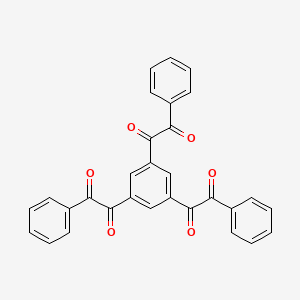![molecular formula C11H19NO3S2Si B14274351 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine CAS No. 131635-45-5](/img/structure/B14274351.png)
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine is an organosilicon compound that features a pyridine ring connected to a disulfide bridge, which is further linked to a trimethoxysilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine typically involves the reaction of 2-mercaptopyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
2-Mercaptopyridine+3-(Trimethoxysilyl)propyl chloride→2-[3-(Trimethoxysilyl)propyl]disulfanylpyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
化学反応の分析
Types of Reactions
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Silanols and siloxanes.
科学的研究の応用
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine has diverse applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and composites, to improve their mechanical and chemical properties.
作用機序
The mechanism of action of 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine involves the interaction of its functional groups with target molecules. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. The disulfide bridge can undergo redox reactions, allowing for reversible modifications. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other electron-deficient species.
類似化合物との比較
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine is unique due to its combination of a pyridine ring, a disulfide bridge, and a trimethoxysilyl group. This combination allows for versatile chemical reactivity and the ability to form stable linkages with a variety of substrates. The presence of the disulfide bridge also provides redox-responsive properties, making it suitable for applications requiring reversible modifications.
特性
CAS番号 |
131635-45-5 |
|---|---|
分子式 |
C11H19NO3S2Si |
分子量 |
305.5 g/mol |
IUPAC名 |
trimethoxy-[3-(pyridin-2-yldisulfanyl)propyl]silane |
InChI |
InChI=1S/C11H19NO3S2Si/c1-13-18(14-2,15-3)10-6-9-16-17-11-7-4-5-8-12-11/h4-5,7-8H,6,9-10H2,1-3H3 |
InChIキー |
LBZMBQHEAWONES-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCSSC1=CC=CC=N1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)



![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)



![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)


![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)

